2-Sulfoethyl methacrylate
CAS No.: 10595-80-9
Cat. No.: VC20987398
Molecular Formula: C6H10O5S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10595-80-9 |
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Molecular Formula | C6H10O5S |
Molecular Weight | 194.21 g/mol |
IUPAC Name | 2-(2-methylprop-2-enoyloxy)ethanesulfonic acid |
Standard InChI | InChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10) |
Standard InChI Key | PRAMZQXXPOLCIY-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OCCS(=O)(=O)O |
Canonical SMILES | CC(=C)C(=O)OCCS(=O)(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
2-Sulfoethyl methacrylate (CAS No. 10595-80-9) is an organic compound with the molecular formula C₆H₁₀O₅S and a molecular weight of 194.21 g/mol . It belongs to the family of methacrylate esters, specifically functionalized with a sulfoethyl group. The compound features a methacrylate backbone with a pendant 2-sulfoethyl group, creating a monomer with both polymerizable vinyl functionality and a sulfonic acid moiety .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
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2-Sulfoethyl methacrylate (primary name)
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Sulphoethyl methacrylate
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2-Sulphoethylmethacrylate
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Methacrylic acid 2-sulfoethyl
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2-(Methacryloyloxy)ethanesulfonic acid
In its sodium salt form, it is known as sodium 2-sulfoethyl methacrylate (CAS No. 1804-87-1) with the molecular formula C₆H₉NaO₅S and a molecular weight of 216.19 g/mol .
Physical and Chemical Properties
Physical Properties
2-Sulfoethyl methacrylate exists as a viscous liquid at room temperature with distinct physical characteristics that make it valuable for various applications. Its physical properties are summarized in Table 1:
Property | Value |
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Physical State | Liquid |
Boiling Point | 193.7°C (at 101,325 Pa) |
Density | 1.324 g/cm³ |
Refractive Index | 1.4772 (at 25°C) |
Flash Point | 142°C |
Vapor Pressure | 0.017 Pa (at 25°C) |
Viscosity | 400 cp (at 25°C) |
Water Solubility | 1 g/L (at 20°C) |
Organic Solvent Solubility | 1000 g/L (at 20°C) |
LogP | -2.3 (at 24°C) |
pKa | 1.04 ± 0.50 (Predicted) |
Table 1: Physical properties of 2-Sulfoethyl methacrylate
Chemical Reactivity
2-Sulfoethyl methacrylate contains a reactive carbon-carbon double bond characteristic of methacrylates, making it readily polymerizable through radical mechanisms . The compound is typically stabilized with 3000 ppm of methyl ether hydroquinone (MEHQ) as an inhibitor to prevent spontaneous polymerization during storage .
The sulfonic acid group in SEM provides a permanent negative charge in solution, making it particularly useful for creating polyelectrolytes and polymers with specific ionic properties . This functional group remains reactive and can participate in various chemical interactions, making SEM valuable for introducing polar sites into polymer chains .
Synthesis and Preparation
Standard Synthetic Routes
The synthesis of 2-sulfoethyl methacrylate is typically achieved through esterification reactions between methacrylic acid derivatives and hydroxyethanesulfonic acid or its derivatives . The historical method described in patent literature involves the reaction of methacryloyl chloride with a hydroxysulfonic acid compound, followed by neutralization steps if the sodium salt is desired .
A typical preparation as described in patent literature involves:
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Reaction of the appropriate hydroxysulfo compound with methacrylic acid or its derivatives
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Purification steps to remove byproducts
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Stabilization with polymerization inhibitors (typically MEHQ)
The sodium salt form (sodium 2-sulfoethyl methacrylate) can be prepared by partial neutralization of the acid form with sodium carbonate .
Modern Production Considerations
Contemporary production of 2-sulfoethyl methacrylate requires careful control of reaction conditions to prevent premature polymerization and ensure high purity. The compound is typically handled under conditions that minimize exposure to heat, light, and oxygen, which can trigger polymerization .
Commercial production includes the addition of polymerization inhibitors, controlled temperature conditions during synthesis, and specific storage requirements to maintain stability. The resulting product is typically stored at refrigerated temperatures (4°C) to extend shelf life .
Polymerization Behavior
Homopolymerization
2-Sulfoethyl methacrylate readily undergoes free radical polymerization to form poly(2-sulfoethyl methacrylate), a water-soluble polyelectrolyte with valuable properties. Research has shown that the polymerization rate of SEM (particularly in its sodium salt form) in aqueous solution is influenced by several factors:
Controlled Polymerization Techniques
Modern polymer synthesis with 2-sulfoethyl methacrylate often employs controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This approach allows for precise control over molecular weight, dispersity, and polymer architecture .
For example, researchers have successfully synthesized well-defined poly(2-sulfoethyl methacrylate) using thermally initiated RAFT polymerization with 2-cyano-2-propyl dodecyl trithiocarbonate as the chain transfer agent and 2,2′-azobis(2-methylpropionitrile) (AIBN) as the radical initiator . This controlled polymerization approach yields polymers with narrow molecular weight distributions and predictable molecular weights, as shown in Table 2:
Polymer | [M]:[CTA] Ratio | Conversion (%) | Theoretical Mn (g/mol) | SEC Mn (g/mol) | Dispersity (Đ) |
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PolySEM 50 | 50 | 96 | 8,500 | 12,000 | 1.19 |
PolySEM 100 | 100 | 96 | 17,000 | 18,000 | 1.21 |
PolySEM 200 | 200 | 99 | 35,000 | 23,000 | 1.33 |
Table 2: RAFT polymerization data for poly(2-sulfoethyl methacrylate)
Applications and Uses
Industrial Applications
2-Sulfoethyl methacrylate finds significant use in various industrial applications due to its unique combination of properties:
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Polymer Modification: SEM is used to introduce polar sites into polymer chains, enhancing their hydrophilicity and interaction with polar substrates .
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Aqueous Dispersions: The compound helps confer shear stability to aqueous polymer dispersions, making it valuable in coatings and adhesive formulations .
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Surface-Active Polymers: Incorporation of SEM units into copolymers creates materials with surface-active properties useful in various industrial processes.
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Water Treatment: Polymers containing SEM are used in water treatment applications due to their ionic character and water solubility.
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Indirect Food Contact Applications: The compound is listed in the FDA Substance Registry System for indirect additives used in food contact substances, indicating its compliance with certain regulatory standards for such applications .
Research Applications
In the research domain, 2-sulfoethyl methacrylate and its polymers have been investigated for various specialized applications:
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Biomedical Materials: Research has explored the potential of SEM-containing polymers in biomedical applications, including tissue engineering and drug delivery systems.
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Functional Coatings: The unique properties of SEM polymers make them candidates for specialized coating applications where surface charge and hydrophilicity are important.
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Post-Polymerization Modification: The sulfonate group provides a handle for further chemical modifications, allowing for the synthesis of more complex functional materials .
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Cryopreservation Research: Related methacrylate polymers containing sulfoxide groups have been investigated for potential cryopreservation applications, suggesting a possible research direction for SEM derivatives .
Current Research and Future Perspectives
Recent Developments
Current research involving 2-sulfoethyl methacrylate and related compounds has explored several innovative directions:
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Oxidation Chemistry: Researchers have investigated the oxidation of sulfur-containing methacrylate polymers to create new materials with sulfoxide functionality, which could potentially be applied to SEM polymers for novel applications .
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Controlled Architecture Polymers: Advanced polymerization techniques like RAFT polymerization have enabled the synthesis of well-defined SEM-containing polymers with controlled molecular weights and architectures, opening new possibilities for application-specific materials .
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Functional Biomaterials: Studies of the interaction between sulfoxide-functionalized methacrylate polymers and biological systems suggest potential applications in cryopreservation and cell-interfacing materials, which may inspire new research directions for SEM-based materials .
Future Research Opportunities
Several promising research directions for 2-sulfoethyl methacrylate include:
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Responsive Materials: Exploration of pH-responsive and ionic-strength-responsive materials based on SEM polymers for smart delivery systems and sensing applications.
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Sustainable Polymerization: Development of more environmentally friendly polymerization processes for SEM using green chemistry principles.
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Hybrid Materials: Integration of SEM polymers with inorganic materials to create hybrid composites with unique properties for specialized applications.
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Structure-Property Relationships: More detailed investigation of the relationship between SEM polymer structure (molecular weight, architecture, charge density) and resulting material properties to enable more precise material design.
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